molecular formula C13H21N3O2S B10877988 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B10877988
M. Wt: 283.39 g/mol
InChI Key: ZPLRHSJRQRRHEO-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

The synthesis of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4-pyridylmethyl)piperazine and propylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation.

    Synthetic Route: The propylsulfonyl chloride is added dropwise to a solution of 4-(4-pyridylmethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The pyridyl group can interact with biological receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biological processes.

Comparison with Similar Compounds

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-4-(4-pyridylmethyl)piperazine: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may affect its solubility and reactivity.

    1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine: This compound has a 2-pyridylmethyl group instead of a 4-pyridylmethyl group, which may influence its binding affinity and biological activity.

    1-(Ethylsulfonyl)-4-(4-pyridylmethyl)piperazine: This compound has an ethylsulfonyl group instead of a propylsulfonyl group, which may alter its chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C13H21N3O2S/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

ZPLRHSJRQRRHEO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2

Origin of Product

United States

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